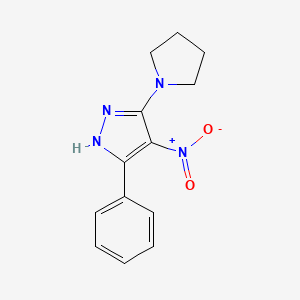
4-nitro-5-phenyl-3-pyrrolidin-1-yl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-nitro-5-phenyl-3-pyrrolidin-1-yl-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with nitro, phenyl, and pyrrolidinyl groups. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
The synthesis of 4-nitro-5-phenyl-3-pyrrolidin-1-yl-1H-pyrazole can be achieved through various synthetic routes. One common method involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine, followed by nitration to introduce the nitro group . The reaction conditions typically involve the use of acidic or basic catalysts to facilitate the cyclization process. Industrial production methods may employ continuous flow reactors to optimize the yield and purity of the compound .
Chemical Reactions Analysis
4-nitro-5-phenyl-3-pyrrolidin-1-yl-1H-pyrazole undergoes several types of chemical reactions, including:
Cyclization: The pyrazole ring can participate in cyclization reactions to form more complex heterocyclic systems.
Common reagents used in these reactions include hydrazine, phenylhydrazine, and various nitrating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-nitro-5-phenyl-3-pyrrolidin-1-yl-1H-pyrazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-nitro-5-phenyl-3-pyrrolidin-1-yl-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the pyrazole ring can form hydrogen bonds with active site residues . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 4-nitro-5-phenyl-3-pyrrolidin-1-yl-1H-pyrazole include other pyrazole derivatives such as 3-methyl-1-phenyl-1H-pyrazole and 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole . Compared to these compounds, this compound is unique due to the presence of the nitro group and the pyrrolidinyl substitution, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
4-nitro-5-phenyl-3-pyrrolidin-1-yl-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c18-17(19)12-11(10-6-2-1-3-7-10)14-15-13(12)16-8-4-5-9-16/h1-3,6-7H,4-5,8-9H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEARDRLRKMHFAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NNC(=C2[N+](=O)[O-])C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













